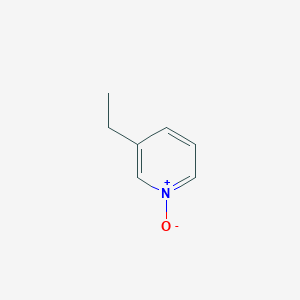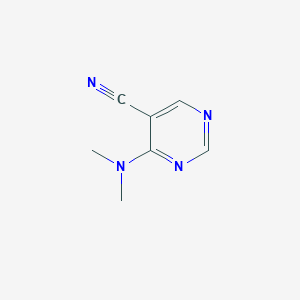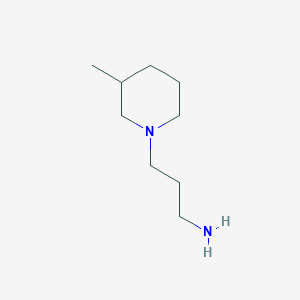
N,N-Diethyl-4-methoxyaniline
概要
説明
N,N-Diethyl-4-methoxyaniline: is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two ethyl groups, and a methoxy group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions:
N-Alkylation of 4-methoxyaniline: One common method involves the alkylation of 4-methoxyaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetone at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 4-methoxybenzaldehyde with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of N,N-Diethyl-4-methoxyaniline often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions:
Oxidation: N,N-Diethyl-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone imines or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form this compound derivatives with different degrees of hydrogenation. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, and halogenation. These reactions often use reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinone imines, nitroso derivatives.
Reduction: Various hydrogenated derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
科学的研究の応用
Chemistry: N,N-Diethyl-4-methoxyaniline is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and as a precursor for various functionalized anilines.
Biology: In biological research, it is used as a reagent for the synthesis of bioactive compounds and as a probe to study enzyme-catalyzed reactions involving aniline derivatives.
Medicine: The compound serves as an intermediate in the synthesis of pharmaceuticals, including analgesics, antipyretics, and anti-inflammatory drugs.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. It is also employed in the manufacture of rubber chemicals and as a stabilizer in polymer production.
作用機序
The mechanism by which N,N-Diethyl-4-methoxyaniline exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile in various substitution and addition reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The methoxy group enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions.
類似化合物との比較
N,N-Dimethyl-4-methoxyaniline: Similar structure but with methyl groups instead of ethyl groups. It has different reactivity and solubility properties.
4-Methoxyaniline: Lacks the diethyl substitution on the nitrogen, making it less sterically hindered and more reactive in certain reactions.
N,N-Diethyl-3-methoxyaniline: The methoxy group is in the meta position, affecting its electronic properties and reactivity.
Uniqueness: N,N-Diethyl-4-methoxyaniline is unique due to the combination of the electron-donating methoxy group and the steric effects of the diethyl substitution. This makes it particularly useful in specific synthetic applications where both electronic and steric factors are important.
特性
IUPAC Name |
N,N-diethyl-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-12(5-2)10-6-8-11(13-3)9-7-10/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSUIJYYBUZUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474036 | |
| Record name | N,N-Diethyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15144-80-6 | |
| Record name | N,N-Diethyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)












![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)
